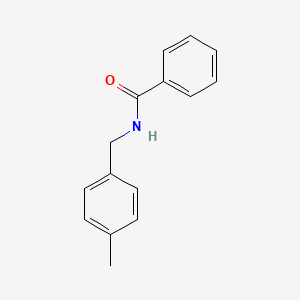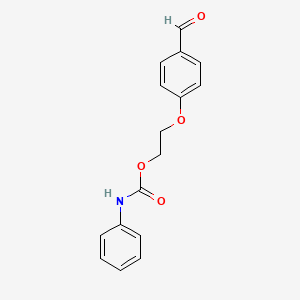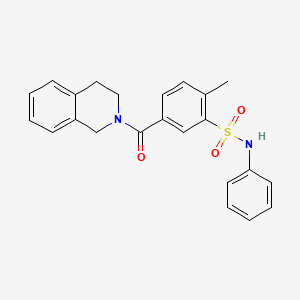![molecular formula C22H28N2O3S B4964460 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DPPC and is used as a tool compound to study the role of the sigma-1 receptor in various biological processes.
Wirkmechanismus
DPPC selectively activates the sigma-1 receptor by binding to its allosteric site. The activation of the sigma-1 receptor leads to the modulation of various signaling pathways such as calcium signaling, ER stress, and oxidative stress. The modulation of these pathways leads to the biological effects of DPPC such as neuroprotection, pain modulation, and addiction.
Biochemical and Physiological Effects:
DPPC has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and ER stress in neuronal cells. It has also been shown to have pain modulatory effects by reducing the release of substance P in the spinal cord. Additionally, DPPC has been shown to have anti-addictive effects by reducing the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DPPC in lab experiments is its selectivity towards the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the interference of other receptors. However, one of the limitations of using DPPC is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DPPC in scientific research. One direction is the study of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its effects on cancer cells, as the sigma-1 receptor has been shown to be involved in cancer cell proliferation and survival. Additionally, the development of more selective and potent sigma-1 receptor agonists and antagonists could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of DPPC involves the reaction of 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DPPC.
Wissenschaftliche Forschungsanwendungen
DPPC is widely used as a tool compound to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues and is involved in various physiological and pathological processes. DPPC is used to selectively activate the sigma-1 receptor and study its effects on various biological processes such as neuroprotection, pain modulation, and addiction.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-8-9-18(2)21(16-17)28(26,27)24-14-11-20(12-15-24)22(25)23-13-10-19-6-4-3-5-7-19/h3-9,16,20H,10-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKRBNGAJOTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)
![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)

![methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)
![5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)
![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)



![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)

![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)
